2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide
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Overview
Description
2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Gelators
A study explored the synthesis of N-(thiazol-2-yl) benzamide derivatives, including compounds closely related to 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide. These compounds demonstrated gelation behavior in ethanol/water and methanol/water mixtures, exhibiting good stability and low minimum gelator concentration. The structural analysis revealed helical assembly driven by π-π interactions alongside N–H⋯N and S⋯O interactions, suggesting their potential as supramolecular gelators in various applications, such as drug delivery systems and materials science (Yadav & Ballabh, 2020).
Microwave-Assisted Synthesis
Another study focused on the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a cleaner, more efficient, and faster method compared to traditional thermal heating. This highlights the compound's relevance in streamlining synthetic processes in medicinal chemistry and pharmaceutical research, providing a foundation for developing more effective synthetic routes for related compounds (Saeed, 2009).
Anticancer Activity
Research into N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which share structural motifs with this compound, revealed promising in vitro anticancer activity against several human cancer cell lines. This indicates the compound's potential utility in anticancer drug development, with specific emphasis on targeting melanoma, leukemia, cervical cancer, and breast cancer cells. The study also performed molecular docking to predict mechanisms of action, underscoring the importance of such compounds in therapeutic research (Tiwari et al., 2017).
Chemical Sensing Applications
Coumarin benzothiazole derivatives, closely related to the chemical structure of interest, have been synthesized and shown to act as chemosensors for cyanide anions. This application demonstrates the compound's potential in environmental monitoring and safety, where rapid and sensitive detection of hazardous substances is crucial (Wang et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with various biological targets . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It’s known that thiazole derivatives can behave unpredictably when entering physiological systems, resetting the system differently .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological properties, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their specific structure .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, indicating that they may have various molecular and cellular effects .
Action Environment
The action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with .
Properties
IUPAC Name |
2-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-5-3-4-6-10(9)11(15)13-12-14(2)7-8-16-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLCFOVCGUFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.